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CAS No.: 728033-96-3

Cat. No.: S548158

The following table consolidates the key quantitative data on OSI-930's inhibitory potency and a summary

of its clinical trial findings.

Aspect Details

| Primary Targets (IC50) | KDR/VEGFR2: 9 nM [1] CSF-1R: 15 nM [1] Kit: 80 nM [1] | | Additional
Targets (IC50) | Flt-1/VEGFR1: 8 nM [1] c-Raf: 41 nM [1] Lck: 22 nM [1] | | Weak/No Significant
Activity | PDGFRo/j, Flt-3, Abl [1] | | Clinical Trial Phase | Phase I [2] | | Recommended Phase II Dose
(RP2D) | 500 mg, twice daily [2] | | Common Adverse Events (G1-2) | Fatigue, diarrhea, nausea, rash [2] | |
Antitumor Activity | Partial Response (PR) in advanced ovarian cancer; Stable Disease (SD) in imatinib-

resistant GIST [2] |

Experimental Evidence & Protocols

The data supporting OSI-930's profile comes from standardized biochemical and cellular assays, as well as a

structured clinical trial.

¢ In Vitro Biochemical Assays [1]: The half-maximal inhibitory concentration (IC50) values for primary
and additional targets were determined using cell-free kinase activity assays. These experiments
measure the compound's ability to inhibit the phosphorylation activity of purified recombinant kinases.
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¢ In Vitro Cellular Assays [1]: The antitumor potential was confirmed in cell-based models. For
example:

o Proliferation Assay: OSI-930 inhibited proliferation in the HMC-1 mast cell leukemia line
(which expresses mutant Kit) with an IC50 of 14 nM.

o Apoptosis Assay: It induced programmed cell death (apoptosis) in the same HMC-1 cell line
with an EC50 of 34 nM.

e Clinical Trial Design [2]: The first-in-human Phase | trial was an open-label study using a modified
accelerated titration design. OSI-930 was administered orally in 21-day cycles on either a once-
daily or twice-daily schedule. The primary objective was to determine the Maximum Tolerated Dose
(MTD) and Recommended Phase Il Dose (RP2D). Key pharmacodynamic assessments included
monitoring levels of plasma soluble VEGFR2 (sVEGFR2) and using Dynamic Contrast-Enhanced
MRI (DCE-MRI) to evaluate antiangiogenic activity.

Mechanistic Insights & Signaling Pathways

OSI-930 exerts its effects by blocking key signaling pathways that drive tumor growth and angiogenesis.

The diagram below illustrates the core signaling pathways and the points where OSI-930 acts as an inhibitor.
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Figure 1: OSI-930 acts as a multi-target tyrosine kinase inhibitor, primarily blocking KDR, FLT1, CSF-1R,

and Kit to disrupt key cancer-associated processes.

The primary mechanism of OSI-930 involves competitive inhibition at the ATP-binding site of its target
receptor tyrosine kinases (RTKs). This prevents receptor autophosphorylation and subsequent activation of
downstream signaling cascades [1]. The interaction with KDR is particularly critical, as this receptor is a
central driver of tumor angiogenesis. Research shows that proteins like ECSCR can associate with KDR to
modulate its activation and the degradation of internalized receptors, highlighting the complexity of the

pathway that OSI-930 influences [3].

Conclusion for Researchers

OSI-930 is a well-characterized, orally active multi-kinase inhibitor with a distinct potency profile,
particularly against KDR, CSF-1R, and Kit. Clinical data confirms that it is safe and has a manageable
toxicity profile, with demonstrated proof-of-mechanism and promising antitumor activity in specific cancers
like GIST and ovarian cancer [2]. Its unique profile, especially the potent inhibition of wild-type c-Kit, may

offer advantages in certain therapeutic contexts over other kinase inhibitors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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